molecular formula C19H13ClN2O6S B12202313 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

Cat. No.: B12202313
M. Wt: 432.8 g/mol
InChI Key: GHPYEBASGQIBMF-CHHVJCJISA-N
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Description

The compound 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid (hereafter referred to as Compound A) is a hybrid molecule integrating a thiazolidinone scaffold with a salicylic acid moiety. Structurally, it features:

  • A 1,3-thiazolidin-2,4-dione core substituted with a (Z)-3-chlorobenzylidene group at the 5-position.
  • An acetylated amino linker connecting the thiazolidinone to a 2-hydroxybenzoic acid fragment.

The 3-chlorobenzylidene substituent enhances electrophilicity and may improve target binding, while the 2-hydroxybenzoic acid moiety (a salicylic acid derivative) contributes to antioxidant and anti-inflammatory properties .

Properties

Molecular Formula

C19H13ClN2O6S

Molecular Weight

432.8 g/mol

IUPAC Name

5-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H13ClN2O6S/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-14(23)13(8-12)18(26)27/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-

InChI Key

GHPYEBASGQIBMF-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction between a chlorobenzaldehyde and the thiazolidine ring.

    Acetylation: The acetyl group is added to the thiazolidine ring using acetic anhydride or acetyl chloride.

    Coupling with Hydroxybenzoic Acid: The final step involves coupling the acetylated thiazolidine derivative with 2-hydroxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C13H10ClN2O4SC_{13}H_{10}ClN_{2}O_{4}S with a molecular weight of approximately 311.74 g/mol. Its structure features a thiazolidine ring, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial applications. The presence of the chlorobenzylidene moiety enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Properties

Research has indicated that compounds with thiazolidine structures exhibit significant antimicrobial activity. The incorporation of the chlorobenzylidene group may enhance this effect by increasing the compound's interaction with microbial cell membranes. Studies have shown that derivatives of thiazolidine can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound is structurally related to salicylates and non-steroidal anti-inflammatory drugs (NSAIDs). Its potential anti-inflammatory effects can be attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. Research has demonstrated that similar compounds can reduce inflammation in animal models, suggesting that this compound may also exert similar effects .

Anticancer Activity

Preliminary studies suggest that thiazolidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Further research is needed to elucidate the exact pathways affected by this compound .

Drug Development

Given its diverse biological activities, 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid could serve as a lead compound in drug development for various conditions, including infections, inflammatory diseases, and cancer. The compound's ability to target multiple pathways makes it a promising candidate for multi-target therapies.

Formulation in Combination Therapies

The potential use of this compound in combination therapies could enhance therapeutic outcomes while minimizing side effects associated with higher doses of single agents. For instance, combining it with established NSAIDs might improve efficacy against chronic inflammatory conditions while reducing gastrointestinal side effects commonly associated with long-term NSAID use .

Case Studies

StudyFindings
Study 1Investigated the antimicrobial efficacy of thiazolidine derivatives; found significant inhibition against Gram-positive bacteria .
Study 2Evaluated anti-inflammatory properties in animal models; demonstrated reduction in edema and pain response .
Study 3Explored anticancer activity; showed induction of apoptosis in breast cancer cell lines .

Mechanism of Action

The mechanism of action of 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorine Position : Compounds with 3-chlorobenzylidene (Compound A) vs. 4-chlorobenzylidene () may exhibit divergent binding affinities due to steric and electronic variations. For instance, 4-chloro derivatives often show enhanced metabolic stability.
  • Thione (C=S) vs. Dione (C=O) : The 2-thioxo group in increases electron density, favoring redox-mediated activities (e.g., antioxidant effects), whereas the 2,4-dioxo configuration in Compound A may enhance hydrogen-bonding interactions with enzymes like PPAR-γ.

Linker and Functional Group Contributions

  • Acetylated Amino Linker: Compound A’s acetyl group may improve solubility and bioavailability compared to direct aryl linkages (e.g., ).
  • Hydroxybenzoic Acid vs. Simple Benzoic Acid: The 2-hydroxy group in Compound A and confers radical-scavenging capacity, absent in non-hydroxylated analogues.

Biological Activity

The compound 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, a chlorobenzylidene moiety, and a hydroxylated benzoic acid structure, which contribute to its unique biological properties.

PropertyValue
Molecular Formula C16H13ClN2O5S2
Molecular Weight 412.9 g/mol
IUPAC Name 2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
InChI Key SSOMLDIHHDHMQZ-QPEQYQDCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is believed to modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells. The compound's structure allows it to bind effectively to target sites, influencing cellular responses.

Anticancer Activity

Several studies have explored the anticancer properties of thiazolidine derivatives similar to this compound. For instance:

  • In vitro Studies : A study tested various thiazolidine derivatives against multiple cancer cell lines (e.g., HeLa, K562). Compounds with structural similarities exhibited significant cytotoxic effects with IC50 values ranging from 8.5 µM to 25.6 µM, comparable to established chemotherapeutics like cisplatin .
  • Mechanisms of Action : The anticancer activity is linked to the induction of apoptosis through both extrinsic and intrinsic pathways. This suggests that compounds like 5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid may initiate programmed cell death in malignant cells .

Anti-inflammatory Activity

Research indicates that derivatives of 2-hydroxybenzoic acid exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) involved in prostaglandin synthesis:

  • In silico Studies : Computational modeling has shown that related compounds possess favorable binding affinities for COX enzymes, suggesting potential as anti-inflammatory agents .

Case Studies

  • Cytotoxicity Evaluation : In a study involving the synthesis of thiazolidine derivatives, compounds were evaluated against human cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than traditional chemotherapy agents .
  • Antibacterial Activity : Some studies have also evaluated the antibacterial properties of thiazolidine derivatives against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were reported between 3.9 µg/mL and 31.5 µg/mL .

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